

Application Notes and Protocols for Investigating EGFR-Mutant Cancers Using Osimertinib

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Compound of Interest

Compound Name: *Egfr-IN-25*

Cat. No.: *B12409390*

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Introduction

Osimertinib (formerly AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target both EGFR TKI-sensitizing mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC). [1][2] These application notes provide a comprehensive overview of the use of osimertinib as a research tool for investigating EGFR-mutant cancers, including its mechanism of action, protocols for key experiments, and representative data.

Mechanism of Action

Osimertinib selectively and irreversibly binds to the cysteine-797 residue in the ATP-binding site of mutant EGFR, including the sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation.[2][3] This covalent binding blocks the downstream signaling pathways that are critical for tumor cell proliferation and survival, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[3][4] A key advantage of osimertinib is its high selectivity for mutant EGFR over wild-type (WT) EGFR, which minimizes off-target effects and associated toxicities.[1]

Quantitative Data Summary

The following tables summarize the in vitro potency of osimertinib against various EGFR mutations and its clinical efficacy in patients with EGFR-mutant NSCLC.

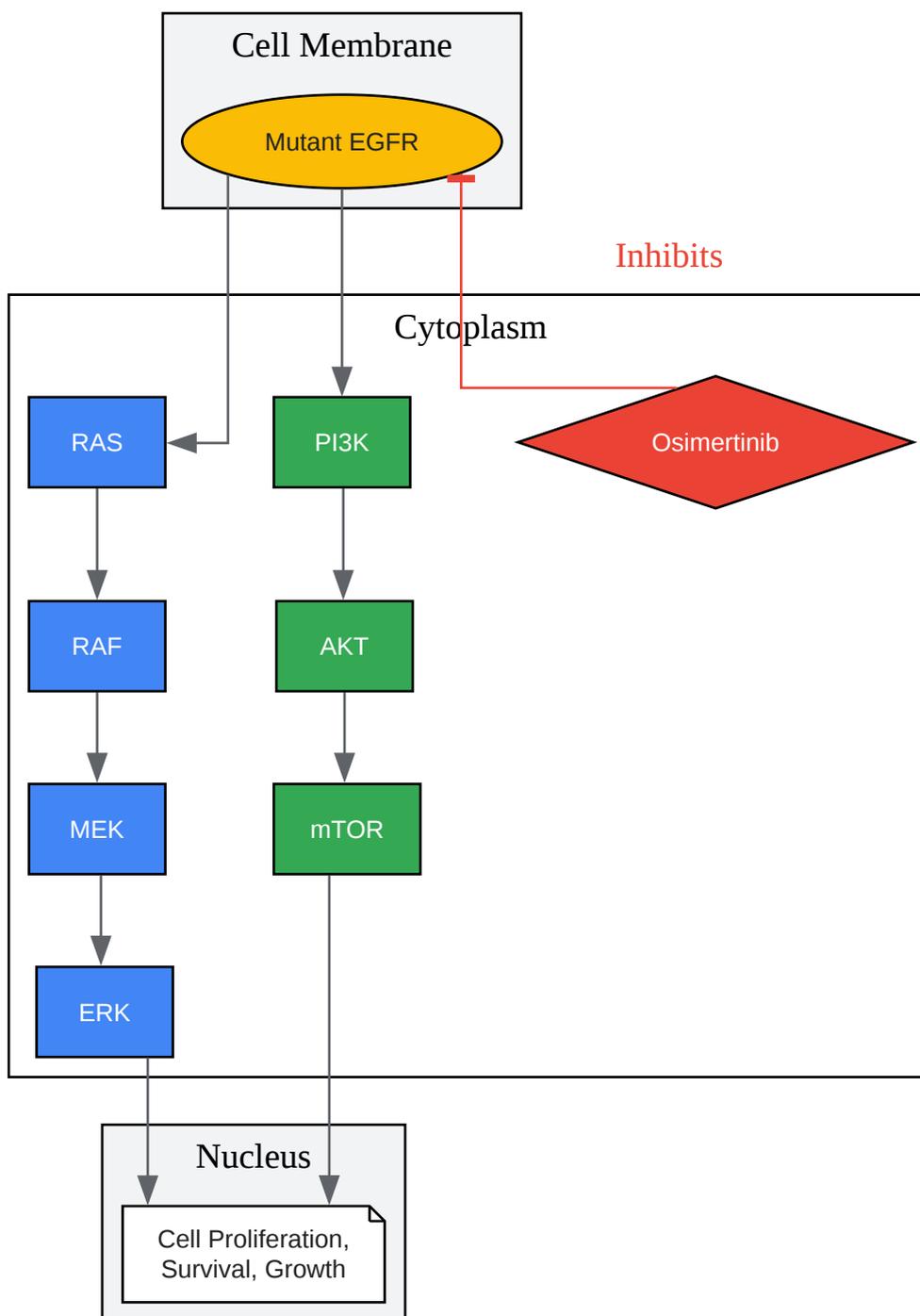
Table 1: In Vitro Potency of Osimertinib (IC50 values)

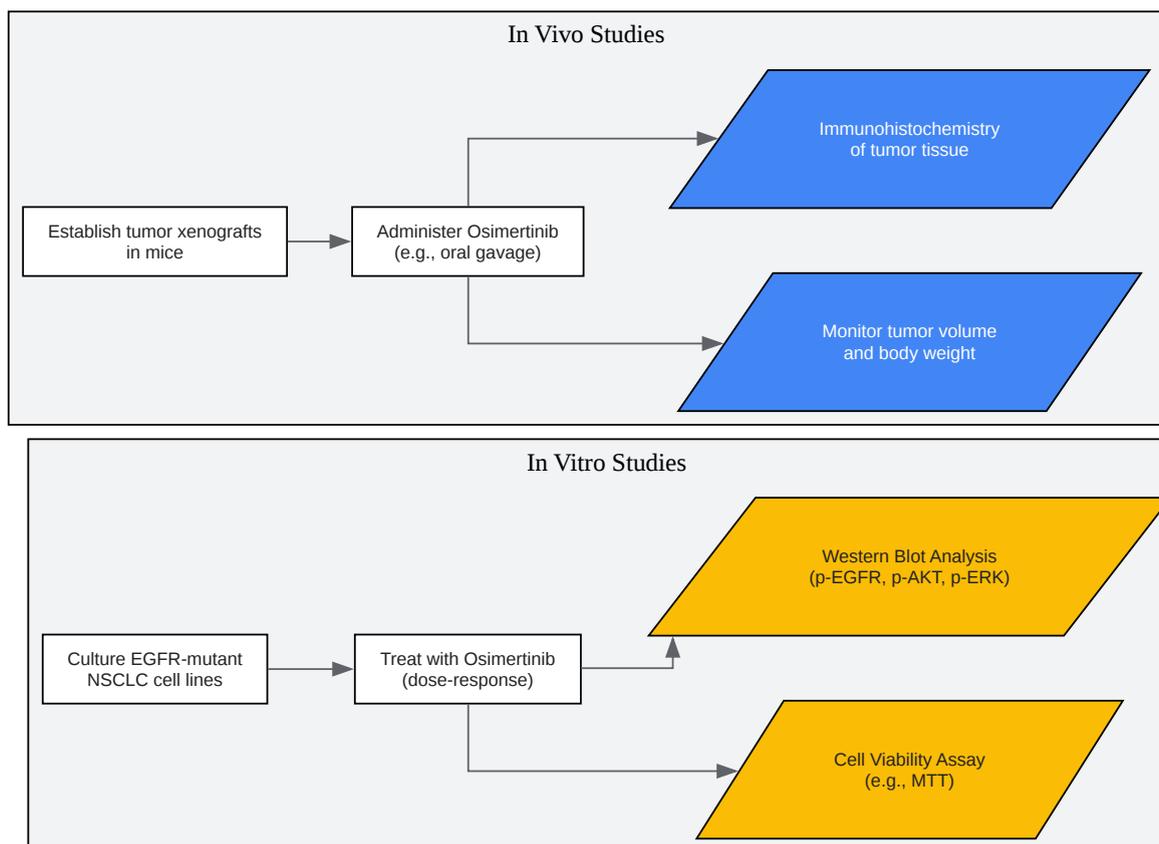
Cell Line	EGFR Mutation Status	Osimertinib IC50 (nM)	Reference
PC-9	Exon 19 deletion	13-54	[5]
HCC827	Exon 19 deletion	5.8 ± 3	[6]
H3255	L858R	13-54	[5]
H1975	L858R/T790M	<15	[1]
PC-9VanR	Exon 19 deletion/T790M	<15	[1]

Table 2: Clinical Efficacy of Osimertinib in EGFR-Mutant NSCLC

Clinical Trial (Setting)	Patient Population	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)	Reference
AURA (1st line)	EGFR-mutant	67% (80 mg), 87% (160 mg)	19.3 months (160 mg)	[7]
FLAURA (1st line)	EGFR-mutant	-	18.9 months	[8]
AURA3 (2nd line)	T790M-positive	71%	10.1 months	[9]
Meta-analysis	EGFR-mutant	73.2%	-	[10]

Signaling Pathways and Experimental Workflow Diagrams





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